Isotopic Enrichment for MS Discrimination
L-Leucine-N-Fmoc (D10) is manufactured to a minimum isotopic enrichment of 98 atom% D, ensuring that fewer than 2% of molecules contain fewer than the full complement of ten deuterium atoms . This high enrichment translates into a mass shift of +10 Da relative to unlabeled Fmoc-leucine (M = 353.41 g/mol vs. 363.47 g/mol), placing the labeled species well outside the natural isotopic envelope of the endogenous analyte in MS1 spectra . The absence of overlapping isotopic clusters eliminates the need for complex deconvolution algorithms and reduces quantification error to ≤5% across three orders of magnitude in concentration [1].
| Evidence Dimension | Isotopic enrichment and mass shift |
|---|---|
| Target Compound Data | ≥98 atom% D; Δm/z = +10 Da relative to D0 |
| Comparator Or Baseline | Fmoc-L-leucine (D0): 0 atom% D; M = 353.41 g/mol |
| Quantified Difference | +10 Da mass difference; ≥98% isotopic purity |
| Conditions | Supplier specification (Sigma-Aldrich, CDN Isotopes); MS1 full-scan analysis |
Why This Matters
High isotopic enrichment directly reduces quantification bias in MS-based proteomics, eliminating the need for isotopic correction algorithms that introduce computational uncertainty.
- [1] Ong, S. E.; et al. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Mol. Cell. Proteomics, 2002, 1, 376-386. View Source
